REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-].[C:7]([O:12][CH2:13][CH2:14][N+:15](C)([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-].[C:7]([O:12][CH2:13][CH2:14][N+:15](C)([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-].[C:7]([O:12][CH2:13][CH2:14][N+:15](C)([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |